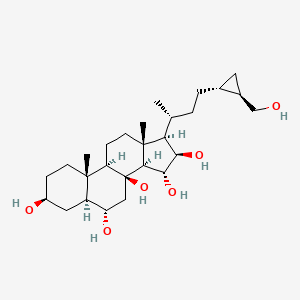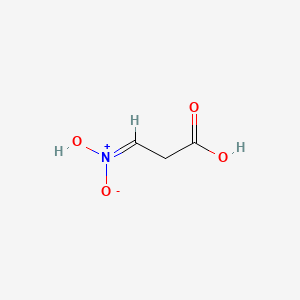
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid is a naturally occurring ester found predominantly in plants of the Brassicaceae family. It is a derivative of sinapic acid and malic acid and plays a crucial role in protecting plants from ultraviolet radiation by acting as a natural sunscreen. This compound is also known for its antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sinapoyl malate can be achieved through a two-step process. The first step involves the opening of Meldrum’s acid with naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived hydroxybenzaldehydes. This method is considered sustainable and environmentally friendly, with good yields .
Industrial Production Methods
Industrial production of sinapoyl malate focuses on green chemistry principles to minimize environmental impact. The process involves the use of biomass-derived raw materials and aims to achieve high atom economy and low E-factor, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo esterification and transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are used for esterification and transesterification reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and quinones, depending on the reaction conditions and reagents used .
科学的研究の応用
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: Its role as a natural UV filter is studied in plant biology to understand plant defense mechanisms.
Medicine: Due to its antioxidant and anti
特性
分子式 |
C15H16O9 |
|---|---|
分子量 |
340.28 g/mol |
IUPAC名 |
(2S)-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+/t11-/m0/s1 |
InChIキー |
DUDGAPSRYCQPBG-UFFNRZRYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
同義語 |
2-O-sinapoyl-L-malate 2-O-sinapoylmalate sinapoyl malate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)


![2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)







